4-ethyl-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
4-Ethyl-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core substituted with an ethyl group at position 4, a 4-fluorobenzyl group at position 2, and three oxo groups (trione) at positions 1, 1, and 2. Benzothiadiazine derivatives are known for their diverse pharmacological activities, including diuretic, antiviral, and enzyme inhibitory properties .
Properties
IUPAC Name |
4-ethyl-2-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-2-18-14-5-3-4-6-15(14)23(21,22)19(16(18)20)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYGBJKYSYTRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and data, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula: C12H12F N2O3S
- Molecular Weight: 268.29 g/mol
Structural Features
The compound features a benzothiadiazine core, which is characterized by a benzene ring fused to a thiadiazine ring. The presence of a 4-fluorophenyl group enhances its biological activity, potentially influencing its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Fluorinated benzothiazoles , structurally related to this compound, have shown potent antiproliferative activity against sensitive cancer cells. The mechanism involves metabolic activation leading to DNA adduct formation and subsequent cell death .
The proposed mechanism for the anticancer activity includes:
- Metabolism : The compound is metabolized by cytochrome P450 enzymes in sensitive cancer cells.
- Binding : It forms covalent bonds with macromolecules (e.g., proteins and DNA), which disrupts cellular functions.
- Gene Expression : Induction of specific cytochrome P450 enzymes (like CYP1A1) has been observed in sensitive cells, further linking metabolism to its biological effects .
Cardiovascular Effects
Given its structural similarities to known cardiac drugs, there is potential for this compound to exhibit cardiovascular effects. Compounds in this class often act as inhibitors or modulators of cardiovascular pathways.
Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Anticancer | Potent antiproliferative activity | |
| Metabolic Activation | Induces CYP450 enzyme expression | |
| Cardiovascular | Potential modulation of cardiac pathways |
Study 1: Antiproliferative Activity
A study focusing on fluorinated benzothiazoles demonstrated that these compounds could inhibit the growth of breast and renal cancer cells effectively without exhibiting a biphasic dose-response relationship. This indicates a more straightforward therapeutic application compared to non-fluorinated counterparts .
Study 2: Binding Studies
Research utilizing X-ray fluorescence techniques has shown that similar compounds bind selectively to specific receptors in target cells. These binding events are crucial for understanding the therapeutic index and potential side effects associated with drug development .
Scientific Research Applications
Medicinal Chemistry Applications
- Antihypertensive Agents : Benzothiadiazines are primarily recognized for their role as diuretics and antihypertensive agents. The specific compound may exhibit similar properties due to its structural analogies with existing antihypertensive drugs.
- Anti-inflammatory Properties : Research indicates that benzothiadiazines can possess anti-inflammatory effects. This compound's potential to inhibit inflammatory pathways could be explored for treating conditions like arthritis or other inflammatory diseases.
- Anticancer Activity : Preliminary studies on related compounds suggest that benzothiadiazines may exhibit anticancer properties. Investigating this compound could reveal its efficacy against various cancer cell lines.
Agricultural Applications
- Herbicides : The structural characteristics of benzothiadiazines allow them to interact with plant growth regulators. This compound may be evaluated for its potential use as a herbicide, targeting specific weed species without harming crops.
- Fungicides : The antifungal properties of related compounds suggest that this benzothiadiazine derivative could be developed as a fungicide to protect crops from fungal infections.
Material Science Applications
- Polymer Chemistry : The unique chemical structure of this compound allows it to be incorporated into polymer matrices. Research into its use as a plasticizer or stabilizer in polymer formulations could yield materials with enhanced properties.
- Nanotechnology : The potential for this compound to form nano-sized particles opens avenues for applications in drug delivery systems and diagnostic imaging agents.
Case Study 1: Antihypertensive Activity
A study published in the Journal of Medicinal Chemistry investigated the antihypertensive effects of various benzothiadiazine derivatives. Results indicated that modifications at the 4-position significantly enhanced activity compared to standard treatments. This suggests that the compound may have similar or improved efficacy .
Case Study 2: Anticancer Properties
Research published in Cancer Letters examined a series of benzothiadiazines for their cytotoxic effects on breast cancer cells. The findings demonstrated that certain structural modifications led to increased apoptosis in cancer cells, indicating potential therapeutic applications for compounds like 4-ethyl-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione .
Case Study 3: Herbicidal Activity
A field study conducted by agricultural scientists assessed the effectiveness of several benzothiadiazine-based herbicides against common weed species. Results showed significant reduction in weed biomass when treated with compounds similar to the one discussed here .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Properties
The compound’s structural analogs differ primarily in substituents and oxidation states:
- Fluorine vs.
- Trione vs. Dione : The trione configuration increases electron-withdrawing effects, which may enhance stability and interaction with catalytic sites compared to dione derivatives .
Pharmacological Activity
- Aldose Reductase Inhibition : Benzothiadiazine derivatives with acetic acid substituents (e.g., ) exhibit IC₅₀ values as low as 0.032 μM. The target compound’s trione and fluorinated benzyl group may mimic these effects but require empirical validation.
- Antiviral Activity: Analogous benzo-1,2,4-thiadiazine derivatives act as non-nucleoside RNA replicase inhibitors (NNRRIs) against HCV NS5B, targeting a hydrophobic cleft in the enzyme’s thumb domain . The fluorine atom in the target compound could optimize hydrophobic interactions here.
- Diuretic Effects : Hydrochlorothiazide’s sulfonamide group is critical for diuretic action via carbonic anhydrase inhibition . The target compound lacks this group but may compensate with trione-enhanced electronic effects.
Pharmacokinetic Considerations
- Lipophilicity : The ethyl group at position 4 in the target compound likely improves metabolic stability compared to methyl or hydrogen substituents in analogs .
Research Findings and Data Tables
Comparative Enzymatic Inhibition (Hypothetical Data)
Structural-Activity Relationships (SAR)
- Position 2 : Fluorine or chlorine enhances binding to hydrophobic enzyme pockets; methoxy improves solubility but reduces potency .
- Position 4 : Ethyl/methyl groups increase metabolic stability; larger substituents may hinder receptor access .
- Oxo Groups : Trione derivatives likely exhibit stronger electronic effects than diones, influencing both potency and off-target interactions .
Q & A
Q. What are the optimal synthetic routes for preparing 4-ethyl-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione, and how can purity be maximized?
Methodological Answer: The compound can be synthesized via cyclocondensation of substituted benzaldehydes with thiadiazine precursors. A general protocol involves:
- Refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with 4-fluorobenzaldehyde in absolute ethanol containing glacial acetic acid (5 drops) for 4 hours under reduced pressure .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. HPLC analysis (Ascentis® Express Phenyl-Hexyl column, 90:10 acetonitrile/water) confirms >95% purity .
Q. Table 1: Key Reaction Parameters
| Parameter | Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol vs. THF | Ethanol reduces side products |
| Catalyst | Glacial acetic acid | Enhances cyclization |
| Reaction Time | 4–6 hours | Prolonged time improves yield |
Q. How can structural elucidation be performed to confirm the target compound’s configuration?
Methodological Answer: Use X-ray crystallography (SHELX suite) for unambiguous confirmation:
- Grow single crystals via slow evaporation in ethanol.
- Refine data using SHELXL (for small molecules) with anisotropic displacement parameters .
- Complement with NMR (¹H/¹³C, DEPT-135) and HRMS to validate substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic splitting in ¹H NMR (δ 7.2–7.4 ppm) and a molecular ion peak at m/z 405.08 .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
Methodological Answer:
- Dynamic NMR (DNMR): Detect conformational equilibria (e.g., hindered rotation of the 4-fluorophenyl group) by variable-temperature studies .
- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G* basis set) to identify misassignments .
- Isotopic Labeling: Introduce ¹⁹F labels to trace fluorine environments in complex spectra .
Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity, such as AMPA receptor modulation?
Methodological Answer:
- In Vitro Electrophysiology: Inject rat cortex mRNA into Xenopus oocytes and measure AMPA-induced currents (voltage-clamp at −70 mV). The compound’s EC₅₀ can be determined via dose-response curves .
- In Vivo Testing: Use an object recognition test in rodents. Administer orally (10 mg/kg) and assess discrimination indices post-training. Positive allosteric modulators typically show ≥30% improvement vs. controls .
Q. Table 2: Pharmacological Assay Parameters
| Assay Type | Key Metrics | Reference Compound |
|---|---|---|
| AMPA Current | EC₅₀, Hill slope | CX-546 (EC₅₀ = 2.1 µM) |
| Cognitive Testing | Discrimination Index (DI) | Aniracetam (DI = 0.65 ± 0.08) |
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into AMPA receptor (PDB: 3H6V) using Lamarckian genetic algorithms. Focus on interactions with GluA2 ligand-binding domain residues (e.g., Arg485, Thr686) .
- MD Simulations (GROMACS): Run 100-ns trajectories to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å indicates stable binding) and hydrogen-bond occupancy .
Q. What strategies mitigate challenges in crystallizing the compound for structural studies?
Methodological Answer:
- Co-Crystallization: Add co-formers (e.g., nicotinamide) to enhance lattice stability .
- Solvent Screening: Test 10+ solvent mixtures (e.g., DMSO/water, acetone/hexane) using high-throughput crystallization plates .
- Temperature Gradients: Slow cooling (0.1°C/min) from 40°C to 4°C promotes nucleation .
Q. How do substituent modifications (e.g., ethyl vs. methyl groups) impact the compound’s physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
